BenchChemオンラインストアへようこそ!

Z-160 hydrochloride

Pain Ion Channel Electrophysiology

Z-160 hydrochloride (NP-118809, NMED-160, MK-6721) is a small-molecule, state-dependent blocker of the CaV2.2 (N-type) voltage-gated calcium channel and belongs to the diphenylpiperazine class. It was developed as an oral, first-in-class analgesic candidate for neuropathic and inflammatory pain, progressing to Phase 2a clinical trials in postherpetic neuralgia and lumbosacral radiculopathy before development was discontinued.

Molecular Formula C32H33ClN2O
Molecular Weight 497.079
CAS No. 41332-36-9
Cat. No. B611916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-160 hydrochloride
CAS41332-36-9
SynonymsZ-160 hydrochloride; 
Molecular FormulaC32H33ClN2O
Molecular Weight497.079
Structural Identifiers
SMILESCl.O=C(CC(c1ccccc1)c2ccccc2)N3CCN(CC3)C(c4ccccc4)c5ccccc5
InChIInChI=1S/C32H32N2O.ClH/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29;/h1-20,30,32H,21-25H2;1H
InChIKeyZUKCTHFFBLZBGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Z-160 Hydrochloride (CAS 41332-36-9) Procurement Guide: N-Type Calcium Channel Blocker for Pain Research


Z-160 hydrochloride (NP-118809, NMED-160, MK-6721) is a small-molecule, state-dependent blocker of the CaV2.2 (N-type) voltage-gated calcium channel and belongs to the diphenylpiperazine class. It was developed as an oral, first-in-class analgesic candidate for neuropathic and inflammatory pain, progressing to Phase 2a clinical trials in postherpetic neuralgia and lumbosacral radiculopathy before development was discontinued [1]. Its mechanism centers on preferential binding to the inactivated state of the channel, conferring use-dependent inhibition that targets high-frequency neuronal firing characteristic of pain signaling [2].

Why Z-160 Hydrochloride Cannot Be Substituted with Generic N-Type Blockers in Pain Research


Although several chemical series target the CaV2.2 channel, they exhibit profoundly different selectivity and safety profiles that preclude interchangeable use. Z-160 (NP118809) demonstrates a favorable balance of N-type potency, L-type selectivity, and hERG safety, a specific profile not shared by its direct structural analog NP078585, which carries substantial hERG liability [1]. Later-generation compounds like C2230 trade potency for a distinct binding mode and broader selectivity, while earlier diphenylpiperazine analogs (e.g., compounds 5 and 21) show variable selectivity ranges that do not match the characterized profile of Z-160 [2]. These molecular differences translate into divergent in vivo efficacy and toxicity outcomes, making compound-specific selection essential for reproducible research.

Head-to-Head Evidence: Z-160 Hydrochloride Differentiation Data for Procurement Decisions


N-Type Potency: Z-160 vs. C2230 in Patch-Clamp Electrophysiology

Z-160 (NP118809) inhibits recombinant human CaV2.2 channels with an IC50 of 0.11 µM at a holding potential of -100 mV, as determined by whole-cell patch clamp [1]. Under depolarized conditions (-50 mV) that favor the inactivated state, the later-generation N-type blocker C2230 exhibits an IC50 of 1.3 µM, representing an approximately 12-fold weaker potency relative to Z-160 under comparable state-dependent conditions [2]. This potency advantage is critical for achieving target engagement at lower concentrations.

Pain Ion Channel Electrophysiology

L-Type Selectivity: Z-160 vs. Diphenylpiperazine SAR Series

Z-160 (NP118809) demonstrates a 111-fold selectivity window for N-type over L-type calcium channels (CaV1.2), with IC50 values of 0.11 µM and 12.2 µM, respectively [1]. This places it within the selectivity range reported for the diphenylpiperazine series, where extensive SAR studies yielded compounds with N-type IC50 values of 10–150 nM and L-type selectivity up to nearly 1200-fold [2]. Z-160's selectivity profile is well-characterized and documented, providing a reliable baseline for experimental design without the confounding variable of substantial L-type inhibition.

Selectivity Cardiovascular Safety Calcium Channel

hERG Safety Profile: Z-160 vs. NP078585

Z-160 (NP118809) blocks the hERG potassium channel with an IC50 of 7.4 µM, providing a 67-fold selectivity window over its N-type calcium channel IC50 of 0.11 µM [1]. In contrast, the structurally distinct N-type blocker NP078585, developed in parallel, exhibits substantial off-target inhibition against the hERG potassium channel, a liability that prompted further structural optimization leading to compound 16 with approximately 120-fold hERG selectivity [2]. This differential hERG profile is a key distinguishing factor for researchers, as Z-160 does not carry the same cardiac safety baggage as NP078585.

Cardiotoxicity hERG Safety Pharmacology

Broad Off-Target Selectivity: Z-160 vs. Multi-Ion Channel Blockers

Z-160 (NP118809) was profiled against a panel of 112 ion channels, receptors, and signaling targets at a concentration of 10 µM and demonstrated minimal off-target activity, confirming its clean selectivity profile [1]. In contrast, the early scaffold compounds flunarizine and lomerizine, from which the diphenylpiperazine series was derived, inhibit a variety of ion channels and neurotransmitter receptors non-selectively [2]. TROX-1, another state-dependent N-type blocker, also inhibits CaV2.1 and CaV2.3 subtypes, limiting its selectivity [3]. This comprehensive selectivity characterization of Z-160 is a critical differentiator for researchers requiring a clean pharmacological tool.

Off-Target Screening Selectivity Drug Safety

In Vivo Oral Efficacy: Z-160 vs. Clinical Limitations of Gabapentinoids and Ziconotide

Z-160 (NP118809) demonstrates oral anti-hyperalgesic and anti-allodynic activity in the rat spinal nerve ligation model of neuropathic pain at a dose of 30 mg/kg (p.o.), achieving 80.3% inhibition of mechanical allodynia and 96.3% inhibition of thermal hyperalgesia . In contrast, the clinically approved peptide blocker ziconotide requires intrathecal administration and has a narrow therapeutic window, while gabapentinoids are associated with misuse, overdose, and a litany of adverse effects that limit their use [1]. Z-160's oral efficacy profile avoids the route-of-administration and safety limitations of these clinical comparators, making it a superior tool for studying oral analgesic mechanisms in preclinical models.

In Vivo Pharmacology Oral Bioavailability Analgesic

Optimal Use Cases for Z-160 Hydrochloride in Pain and Ion Channel Research


Validating N-Type Calcium Channel Mechanism in Neuropathic Pain Models

Z-160 hydrochloride is an ideal tool compound for establishing proof-of-concept for N-type calcium channel involvement in neuropathic pain. Its high potency (N-type IC50 = 0.11 µM) and well-characterized selectivity over L-type channels (111-fold) and hERG (67-fold) [1] enable researchers to confidently attribute analgesic effects to CaV2.2 blockade. In the rat spinal nerve ligation model, oral administration of 30 mg/kg achieves >80% reversal of mechanical allodynia, providing a robust efficacy benchmark consistent with the published activity of the free base NP118809 . This application leverages Z-160's state-dependent mechanism to preferentially target pathologically hyperactive neurons [2].

Off-Target Safety Profiling of Novel N-Type Blockers Using Z-160 as a Reference Standard

For medicinal chemistry programs developing next-generation N-type calcium channel blockers, Z-160 hydrochloride serves as a characterized reference compound with a published selectivity fingerprint against a panel of 112 ion channels, receptors, and signaling targets [1]. Its known hERG IC50 of 7.4 µM and L-type IC50 of 12.2 µM provide quantitative benchmarks for evaluating the selectivity gains of novel analogs. This is particularly valuable when benchmarking against liabilities identified in earlier scaffolds like NP078585, which exhibited substantial hERG off-target activity . Using Z-160 as a standard helps ensure that new chemical entities achieve meaningful selectivity improvements.

Oral Analgesic Tool Compound for Behavioral Pharmacology Studies

Researchers requiring an orally bioavailable N-type calcium channel blocker for chronic dosing in rodent behavioral models will find Z-160 hydrochloride advantageous. Unlike ziconotide, which necessitates invasive intrathecal delivery, Z-160's oral route of administration (effective at 25–30 mg/kg in the formalin test) allows for repeated dosing without surgical intervention [1]. The reformulated version demonstrated a 6-fold improvement in oral bioavailability over earlier formulations in Phase 1 clinical studies, confirming that optimized salt and formulation strategies can enhance systemic exposure . This makes Z-160 suitable for studies requiring sustained target engagement over days or weeks.

In Vitro Electrophysiology Calibration for State-Dependent Channel Block

Z-160 hydrochloride is a valuable calibration tool for patch-clamp electrophysiology experiments investigating use-dependent inhibition of CaV2.2 channels. Its preferential enhancement of the inactivated state and greater potency at elevated stimulus frequencies, resembling those of pain-signaling neurons, is a mechanism distinct from other neuropathic pain drugs or N-type blockers [1]. With a defined IC50 of 0.11 µM at hyperpolarized holding potentials (-100 mV), researchers can use Z-160 to standardize voltage protocols and validate the state-dependent behavior of novel blockers, ensuring that observed effects are not artifacts of experimental conditions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Z-160 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.